
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate
Übersicht
Beschreibung
Tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is a chemical compound with the formula C16H29N3O3 and a molecular weight of 311.42 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carbamate group . The InChI code for this compound is1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Intermediate for Crizotinib : The compound "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is synthesized as an important intermediate for crizotinib, a drug used in cancer treatment. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's utility in pharmaceutical synthesis D. Kong et al., 2016.
Key Intermediate of Vandetanib : Another study synthesized "Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate," a key intermediate of Vandetanib, from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. This highlights the role of piperidine derivatives in synthesizing therapeutic agents Min Wang et al., 2015.
Medicinal Chemistry Applications
ACC1/2 Non-Selective Inhibitors : A novel piperazine derivative was synthesized and evaluated as ACC1/2 non-selective inhibitors. The study demonstrates the potential of tert-butoxycarbonyl group substituted compounds in the development of treatments for metabolic diseases Tomomichi Chonan et al., 2011.
Potential Anti-Malarial Agents : The structural analysis of tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate and related compounds revealed their anti-malarial activity, emphasizing the significance of tert-butyl piperazine derivatives in discovering new anti-malarial agents W. Cunico et al., 2009.
Synthesis Optimization and Characterization
- Synthesis and Characterization : The synthesis, characterization, and X-ray diffraction studies of various tert-butyl piperazine-1-carboxylate derivatives demonstrate their potential applications in creating novel molecules with specific biological activities. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed anticorrosive activity for carbon steel in 1M HCl, indicating the diverse applications of these compounds beyond pharmaceuticals B. Praveen et al., 2021.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
It is suggested that the compound may have antimicrobial properties .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The compound’s potential antibacterial action suggests it may impact pathways related to bacterial cell membrane integrity .
Result of Action
It is suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTZMHUKWCUEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


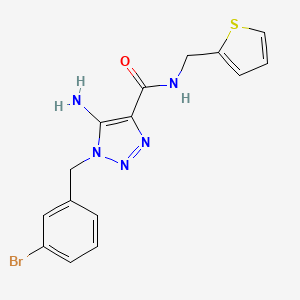
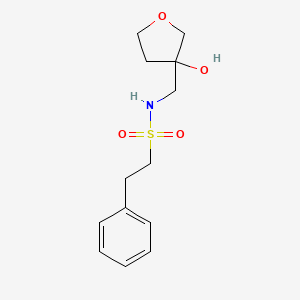
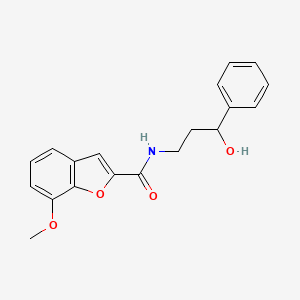
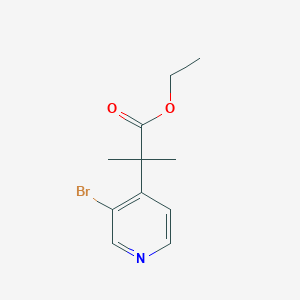
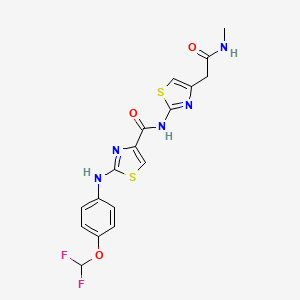
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
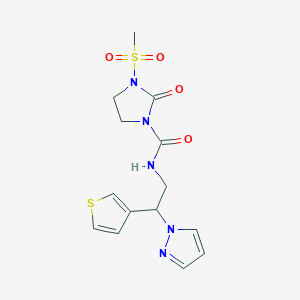
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
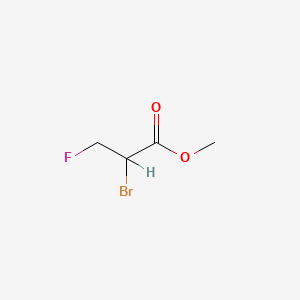
![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)
![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)
